20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate
Description
Chemical Structure: The compound 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate consists of a polyether backbone (3,6,9,12,15,18-hexaoxaicosane) with a terminal hydroxyl group at position 20 and an undec-10-enoate ester group at position 1. The undec-10-enoate moiety introduces an unsaturated aliphatic chain (C11:1), providing distinct chemical reactivity and physical properties compared to saturated analogs.
Properties
CAS No. |
85068-51-5 |
|---|---|
Molecular Formula |
C25H48O9 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |
InChI |
InChI=1S/C25H48O9/c1-2-3-4-5-6-7-8-9-10-25(27)34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-26/h2,26H,1,3-24H2 |
InChI Key |
FSUNBVHKEPRZEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate typically involves multi-step organic reactions. The process begins with the preparation of the polyether chain through a series of etherification reactions. The hydroxyl group is introduced via selective oxidation, and the final esterification step involves the reaction of the polyether with undec-10-enoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and chromatographic techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl undec-10-enoate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₇H₄₈O₁₀ (calculated based on related compounds in ).
- Molecular Weight : ~614.7 g/mol (estimated from structural analogs).
- Functional Groups : Hydroxyl (-OH), ester (-COO-), and a terminal alkene (C10-C11).
- Applications : Likely utilized in drug delivery systems or surfactants due to its amphiphilic nature and reactive sites for conjugation .
Structural and Functional Group Analysis
The following table summarizes critical differences between the target compound and structurally related analogs:
Key Comparisons :
Lipophilicity and Reactivity: The undec-10-enoate group in the target compound enhances lipophilicity compared to octanoate (C8), making it more suitable for lipid-based drug delivery . The di(undec-10-enoate) analog (CAS 85068-52-6) has higher molecular weight and dual reactive alkenes, enabling crosslinking in polymer matrices .
Functional Group Impact: Acrylate derivatives (e.g., ) exhibit higher reactivity due to the electron-deficient double bond, favoring radical polymerization . Phenoxy-containing analogs () demonstrate superior surfactant properties due to aromatic stabilization and hydrophobic interactions .
Hydrogen Bonding and Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., diesters in ), facilitating its use in aqueous formulations .
Synthetic Applications :
- Compounds with terminal hydroxyls (e.g., ) are often intermediates in conjugating bioactive molecules (e.g., RGD peptides) to polyether backbones for targeted drug delivery .
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